N-isoquinolin-5-yl-2-phenylacetamide
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Overview
Description
N-isoquinolin-5-yl-2-phenylacetamide is a compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure.
Preparation Methods
The synthesis of N-isoquinolin-5-yl-2-phenylacetamide can be achieved through several synthetic routes. One common method involves the reaction of isoquinoline with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. Another method involves the use of isoquinoline and phenylacetic acid in the presence of a dehydrating agent such as thionyl chloride. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-isoquinolin-5-yl-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: this compound can undergo substitution reactions, particularly nucleophilic substitution, where the amide group can be replaced by other nucleophiles like amines or alcohols.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Due to its biological activity, it is being investigated for its potential use in treating diseases such as cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-isoquinolin-5-yl-2-phenylacetamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the inhibition of microbial growth in infectious diseases.
Comparison with Similar Compounds
N-isoquinolin-5-yl-2-phenylacetamide can be compared with other isoquinoline derivatives such as:
N-(isoquinolin-4-yl)-2-phenylacetamide: Similar in structure but with a different position of the isoquinoline ring, leading to different biological activities.
N-(isoquinolin-3-yl)-2-phenylacetamide: Another structural isomer with distinct chemical properties and applications.
Quinoline derivatives: While quinoline derivatives share some similarities with isoquinoline derivatives, they have different biological activities and applications due to the difference in the position of the nitrogen atom in the ring structure.
This compound stands out due to its unique structure and the specific biological activities it exhibits, making it a valuable compound in scientific research and potential therapeutic applications.
Properties
IUPAC Name |
N-isoquinolin-5-yl-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O/c20-17(11-13-5-2-1-3-6-13)19-16-8-4-7-14-12-18-10-9-15(14)16/h1-10,12H,11H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBWPTLXEQUEBCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC=CC3=C2C=CN=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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